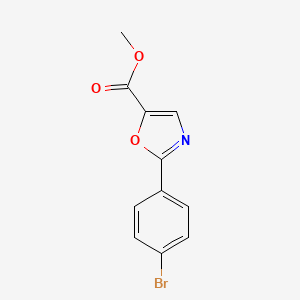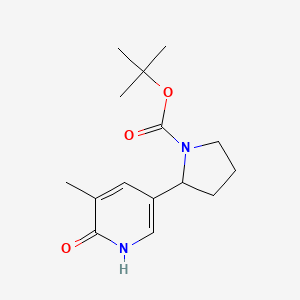
tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-pyrrolidinemethanol with di-tert-butyl dicarbonate in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce different functional groups into the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrolidine and pyridine derivatives with biological targets. Its hydroxyl group allows for further functionalization, enabling the study of various biochemical pathways .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the pyridine ring suggests that it could interact with biological receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in these interactions. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a pyridine ring. This combination allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 2-(5-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-10-8-11(9-16-13(10)18)12-6-5-7-17(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,18) |
InChI Key |
LWNZMLLCIQYTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



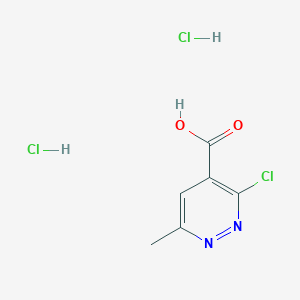
![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)

![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809470.png)

![5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11809478.png)

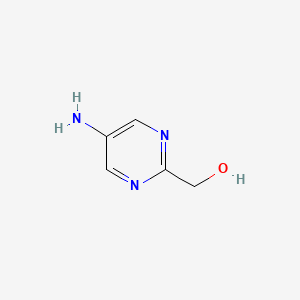
![4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one](/img/structure/B11809543.png)
![5-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809544.png)
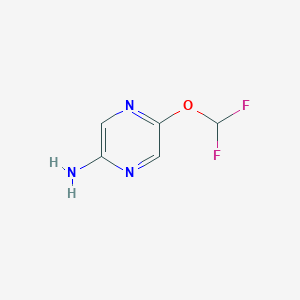
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11809551.png)
